6,8-Difluoroquinolin-4-ol

Vue d'ensemble

Description

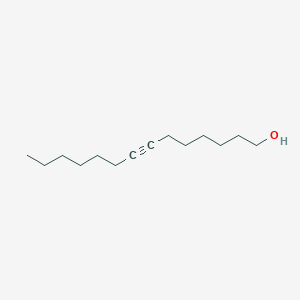

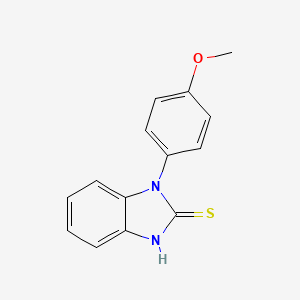

6,8-Difluoroquinolin-4-ol is a chemical compound with the molecular formula C9H5F2NO . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 6,8-Difluoroquinolin-4-ol involves the use of trichlorophosphate . The process involves heating 4-Hydroxy-6,8-difluoro-quinoline in POCl3 at reflux for 12 hours . After complete consumption of the starting material, the contents are brought to room temperature and excess POCl3 is removed under reduced pressure . The crude product is then purified by column chromatography .Molecular Structure Analysis

The molecular structure of 6,8-Difluoroquinolin-4-ol is represented by the InChI code1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) . The molecular weight of the compound is 181.14 . Physical And Chemical Properties Analysis

6,8-Difluoroquinolin-4-ol is a solid substance at room temperature . It has a molecular weight of 181.14 . The boiling point is reported to be 311.5±37.0 C at 760 mmHg .Applications De Recherche Scientifique

Antibacterial Activity

- 6,8-Difluoroquinolin-4-ol derivatives exhibit significant antibacterial properties. A study revealed that certain 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, related to 6,8-Difluoroquinolin-4-ol, displayed substantial activity against Gram-positive and Gram-negative bacteria (Koga et al., 1980).

- New 8-nitrofluoroquinolone models showed interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).

Application in Organic Light-Emitting Diodes (OLEDs)

- Studies on 8-hydroxyquinoline metallic derivatives, closely related to 6,8-Difluoroquinolin-4-ol, have shown that they are good candidates for use in OLEDs, demonstrating strong fluorescence and efficient performance (Huo et al., 2015).

Antimalarial Therapy

- 8-Aminoquinoline therapy, which is related to the quinoline family, has been crucial in treating latent malaria. This therapy has brought significant scientific discoveries and promises against endemic malaria (Baird, 2019).

Anti-Corrosion Properties

- 8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion potency in acidic media for mild steel, showing significant effectiveness (Douche et al., 2020).

Toxicology

- The halogenated 8-hydroxyquinoline, Clioquinol, a compound related to 6,8-Difluoroquinolin-4-ol, has been studied for its toxicology. It was initially used as an anti-parasitic agent but was withdrawn due to neurotoxicity concerns. Recently, it has been investigated for its potential in treating malignancies and Alzheimer's disease (Mao & Schimmer, 2008).

Fluorescent Sensing and Imaging

- Some novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives have been synthesized for their pH-sensing properties, which can be useful in various scientific and medical applications (Chen et al., 2011).

Antimicrobial Agents

- 8-Trifluoromethylquinoline-based 1,2,3-triazoles have been synthesized showing potential as potent antimicrobial agents (Garudachari et al., 2014).

Metal Ion Extraction

- 8-Sulfonamidoquinoline derivatives have been used as extraction reagents for solvent extraction of several divalent metal cations using an ionic liquid extraction system (Ajioka et al., 2008).

Synthesis and Characterization

- The synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline have been explored, focusing on their antimicrobial activity (Patel & Patel, 2017).

Radiofluorination for PET Imaging

- The radiofluorination of 6-(fluoro)quinoline derivatives has been studied for PET imaging, particularly for detecting human neurofibrillary tangles (Collier et al., 2017).

Safety And Hazards

The safety information for 6,8-Difluoroquinolin-4-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

6,8-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWXFDCHWBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371741 | |

| Record name | 6,8-Difluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoroquinolin-4-ol | |

CAS RN |

243448-16-0 | |

| Record name | 6,8-Difluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[2-[[2-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1621649.png)

![3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride](/img/structure/B1621653.png)